

Application Notes and Protocols for YNT-185 Dihydrochloride

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Compound of Interest

Compound Name: YNT-185 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **YNT-185 dihydrochloride**, a potent and selective non-peptide orexin type-2 receptor (OX2R) agonist. YNT-185 has been shown to ameliorate narcolepsy-cataplexy symptoms in mouse models and promote wakefulness, making it a valuable tool for research in sleep, arousal, and related neurological disorders.^{[1][2][3][4]}

Chemical and Physical Properties

YNT-185 dihydrochloride is the water-soluble form of YNT-185.^[5] A summary of its key properties is provided in the table below.

Property	Value	Reference
Molecular Weight	688.66 g/mol	[6]
Formula	C ₃₃ H ₃₇ N ₅ O ₅ S·2HCl	[6]
Appearance	Off-white to light yellow solid	
Purity	≥98% (HPLC)	[6]
CAS Number	1804978-82-2	
Mechanism of Action	Selective OX2R agonist	[1][2][3]
EC ₅₀ (human OX2R)	28 nM (in CHO cells)	
EC ₅₀ (human OX1R)	2.75 μM (in CHO cells)	

Solubility and Storage

Proper storage and handling of **YNT-185 dihydrochloride** are critical to maintain its stability and activity.

Solvent	Maximum Concentration	Notes
DMSO	125 mg/mL (181.51 mM)	Ultrasonic assistance may be required. Use freshly opened, hygroscopic DMSO.
Water	100 mg/mL (145.21 mM)	Ultrasonic assistance may be required. For aqueous stock solutions, it is recommended to filter-sterilize (0.22 μm filter) before use. The optimal pH for dissolving is approximately 2.4 or less.

Stock Solution Storage:

- -80°C: Stable for up to 6 months.

- -20°C: Stable for up to 1 month.

Important Considerations:

- Aliquot stock solutions to avoid repeated freeze-thaw cycles.
- Protect solutions from light.
- For in vivo experiments, it is recommended to prepare fresh solutions.

Experimental Protocols

In Vitro Experiment: Calcium Mobilization Assay

This protocol describes the use of **YNT-185 dihydrochloride** in a cell-based assay to measure its agonist activity at the OX2R by monitoring intracellular calcium mobilization. Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R (CHO/hOX2R) are commonly used for this purpose.^[1]

Materials:

- **YNT-185 dihydrochloride**
- CHO/hOX2R cells
- Cell culture medium (e.g., DMEM/F12)
- Fetal Bovine Serum (FBS)
- Antibiotics (e.g., Penicillin-Streptomycin)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS)
- 96-well black, clear-bottom plates

- Fluorescence plate reader with an injection system

Protocol:

- Cell Culture: Culture CHO/hOX2R cells in appropriate medium supplemented with FBS and antibiotics. Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Seed the CHO/hOX2R cells into 96-well black, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the experiment.
- Preparation of YNT-185 Solutions:
 - Prepare a stock solution of **YNT-185 dihydrochloride** in DMSO (e.g., 10 mM).
 - On the day of the experiment, prepare serial dilutions of the YNT-185 stock solution in HBSS to achieve the desired final concentrations for the dose-response curve.
- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.
 - Remove the cell culture medium from the wells and wash once with HBSS.
 - Add the loading buffer to each well and incubate for 1 hour at 37°C.
- Calcium Measurement:
 - After incubation, wash the cells with HBSS to remove excess dye.
 - Place the plate in a fluorescence plate reader.
 - Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
 - Establish a stable baseline fluorescence reading.

- Inject the prepared YNT-185 dilutions into the wells and immediately begin recording the fluorescence signal over time.
- Data Analysis:
 - The change in fluorescence intensity reflects the change in intracellular calcium concentration.
 - Plot the peak fluorescence response against the logarithm of the YNT-185 concentration to generate a dose-response curve.
 - Calculate the EC₅₀ value from the dose-response curve.

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In Vivo Experiment: Administration to Mouse Models

This protocol outlines the preparation and administration of **YNT-185 dihydrochloride** for in vivo studies in mice to assess its effects on wakefulness and narcolepsy-like symptoms.^{[1][2][4][5]} Both intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) routes of administration have been reported.^{[2][4][5]}

Materials:

- **YNT-185 dihydrochloride**
- Sterile saline (0.9% NaCl)
- Hydrochloric acid (HCl) for pH adjustment
- Sterile syringes and needles
- pH meter
- Osmometer (optional)

Protocol for Intraperitoneal (i.p.) Injection:

- Vehicle Preparation:
 - Prepare a vehicle of HCl-acidified saline. The pH and osmolarity should match the YNT-185 solution to serve as a proper control. A reported vehicle has a pH of 2.3 and is isotonic (325 mOsm).[5]
- YNT-185 Solution Preparation:
 - Dissolve **YNT-185 dihydrochloride** directly in sterile saline.
 - Adjust the pH of the solution to approximately 2.3 with HCl.
 - Ensure the solution is isotonic.
 - Effective dosages reported in mice range from 20-60 mg/kg.[1][5] Calculate the required concentration based on the desired dosage and the injection volume (typically 5-10 mL/kg for mice).
- Administration:
 - Administer the prepared YNT-185 solution or vehicle to mice via intraperitoneal injection.

Protocol for Intracerebroventricular (i.c.v.) Injection:

- YNT-185 Solution Preparation:
 - Dissolve **YNT-185 dihydrochloride** in sterile saline.
 - Reported effective doses for i.c.v. administration in mice range from 30-300 nmol.[5] The injection volume is typically small (e.g., 1-5 μ L).
- Administration:
 - Administer the solution via i.c.v. injection into the desired brain ventricle of surgically prepared animals.

In Vivo Experimental Data:

Animal Model	Administration Route	Dosage	Observed Effect	Reference
Wild-type Mice	i.p.	20-40 mg/kg	Increased wakefulness	[3]
Wild-type Mice	i.c.v.	300 nmol	Significantly increased wake time for 3 hours	[3]
Orexin Knockout Mice	i.p.	40-60 mg/kg	Decreased number of cataplexy-like episodes	[1][5]

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Signaling Pathway

YNT-185 exerts its effects by selectively activating the orexin type-2 receptor (OX2R), a G protein-coupled receptor (GPCR). OX2R can couple to several G protein subtypes, including Gq, Gs, and Gi/o, leading to the activation of various downstream signaling cascades. The primary effect in neurons is depolarization and increased excitability.

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Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event measured in the in vitro assay. Coupling to Gs stimulates adenylyl cyclase to produce cyclic AMP (cAMP), while Gi/o coupling has an inhibitory effect on this enzyme. These signaling cascades ultimately result in the depolarization and increased excitability of neurons, which is the basis for the wake-promoting effects of YNT-185.

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